BPN14770 is a potent and selective inhibitor of phosphodiesterase-4D (PDE4D), an enzyme involved in the breakdown of cyclic adenosine monophosphate (cAMP) within specific cell types in the brain. [] By inhibiting PDE4D, BPN14770 increases intracellular cAMP levels, which can modulate various signaling pathways crucial for memory and learning.
Research suggests that BPN14770 may have therapeutic potential for Alzheimer's disease (AD). Studies in animal models of AD have shown that BPN14770 treatment improved memory performance and protected against neuronal loss induced by amyloid beta (Aβ) plaques, a hallmark of AD pathology. [, ] These findings warrant further investigation into the efficacy and safety of BPN14770 in clinical trials for AD patients.
Beyond AD, BPN14770 is being explored for its potential benefits in other neurodegenerative diseases, including Parkinson's disease and Huntington's disease. [, ] However, these applications are currently in pre-clinical stages, and further research is needed to determine their therapeutic viability.
Zatolmilast is a small molecule compound classified as a phosphodiesterase 4 inhibitor, specifically targeting the enzyme 3',5'-cyclic-AMP phosphodiesterase 4D. Its chemical formula is C21H15ClF3NO2, and it has a molecular weight of approximately 405.8 g/mol . Zatolmilast is also known by its developmental code BPN-14770 and is being investigated primarily for its potential therapeutic effects in cognitive disorders, including Fragile X syndrome and Alzheimer's disease .
Zatolmilast acts by inhibiting the hydrolysis of cyclic adenosine monophosphate (cAMP), thereby increasing intracellular levels of this second messenger. This action can modulate various physiological processes, including inflammation and neurotransmission. The compound's mechanism involves binding to the active site of the phosphodiesterase enzyme, preventing it from degrading cAMP .
The biological activity of zatolmilast has been demonstrated in several studies. It exhibits anti-inflammatory properties and has shown efficacy in models of neurodegenerative diseases. Specifically, zatolmilast has been noted for its ability to improve cognitive function in preclinical models and is currently undergoing clinical trials for conditions such as Fragile X syndrome and Alzheimer's disease . Its pharmacokinetic profile indicates a longer half-life compared to other similar compounds, which may enhance its therapeutic potential .
Zatolmilast is primarily being studied for its applications in treating cognitive impairments associated with neurodevelopmental disorders like Fragile X syndrome. Additionally, it is being explored for potential use in Alzheimer's disease therapy due to its ability to enhance cAMP signaling pathways, which are crucial for synaptic plasticity and memory . The compound has received Fast Track designation from the U.S. FDA for its use in Fragile X syndrome, highlighting its significance in addressing unmet medical needs .
Research indicates that zatolmilast interacts selectively with the phosphodiesterase 4D enzyme, showing minimal off-target effects compared to other compounds in its class. Studies have demonstrated that zatolmilast does not significantly affect other phosphodiesterase isoforms or major drug-metabolizing enzymes, suggesting a favorable interaction profile that could minimize adverse effects during treatment .
Zatolmilast shares similarities with several other phosphodiesterase inhibitors but stands out due to its selectivity for phosphodiesterase 4D and its unique chemical structure. Below is a comparison with other notable compounds:
Compound Name | Chemical Formula | Mechanism of Action | Unique Features |
---|---|---|---|
Roflumilast | C17H18ClN3O3 | Phosphodiesterase 4 inhibitor | Approved for COPD; broader PDE inhibition |
Sildenafil | C22H30N6O4S | Phosphodiesterase 5 inhibitor | Used for erectile dysfunction; selective |
Theophylline | C7H8N4O2 | Non-selective phosphodiesterase inhibitor | Bronchodilator; less specific action |
Cilostazol | C20H27N3O5S | Phosphodiesterase 3 inhibitor | Used for claudication; different PDE target |
Zatolmilast's specificity towards phosphodiesterase 4D allows it to potentially provide therapeutic benefits with reduced side effects compared to more generalized inhibitors like roflumilast or theophylline .
The triazine core of zatolmilast serves as the structural foundation for PDE4D inhibition, with systematic modifications to the Ar1 and Ar2 substituents dictating potency and selectivity. Primary alcohol derivatives at the Ar1 position exhibited superior PDE4D binding affinity compared to amide or ether variants, as evidenced by a 3000-fold potency range across 15 analogs [2]. For instance, replacing a methylene linker with an amine group increased inhibitory activity against PDE4D7-S129D (activated dimer) from an IC50 of 1018 nM to 7.8 nM while maintaining >200-fold selectivity over PDE4B1-S133D [2].
Key SAR findings include:
These modifications culminated in zatolmilast’s distinctive pharmacological profile, combining high PDE4D selectivity (Table 1) with reduced emetic potential compared to non-selective PDE4 inhibitors like rolipram [2].
Table 1: Selectivity Profile of Zatolmilast Across PDE4 Isoforms
Enzyme Form | IC50 (nM) | Selectivity vs. PDE4B1 |
---|---|---|
PDE4D7-S129D (Activated) | 7.8 ± 1.8 | 258-fold |
PDE4D7-S129 (Basal) | 1018 ± 239 | N/A |
PDE4B1-S133D (Activated) | 2013 ± 256 | Reference |
Zatolmilast’s allosteric inhibition mechanism relies on simultaneous engagement of the catalytic domain and UCR2 regulatory region. X-ray crystallography reveals two critical interaction networks:
Molecular dynamics simulations demonstrate that UCR2 closure over the catalytic domain induces negative cooperativity between PDE4D’s dimeric subunits. Zatolmilast binding to one subunit reduces the catalytic activity (Kcat) of the partner subunit by 40%, explaining its partial inhibition (Imax = 90%) compared to full inhibitors like apremilast (Imax = 100%) [2]. This dual-site modulation enables precise control over cyclic AMP hydrolysis without complete enzymatic shutdown.
The zatolmilast development team exploited evolutionary divergences in PDE4D’s allosteric pocket between rodents and primates. Key optimizations included:
These optimizations overcame historical challenges in translating PDE4D inhibitors from rodent models to primates, as evidenced by zatolmilast’s success in improving novel object recognition (NOR) performance in cynomolgus monkeys at plasma concentrations ≥153 ng/mL [2].
Zatolmilast, chemically designated as 2-(4-{[2-(3-chlorophenyl)-6-(trifluoromethyl)pyridin-4-yl]methyl}phenyl)acetic acid, functions as a selective allosteric inhibitor of phosphodiesterase 4D with a molecular weight of 405.8 grams per mole and molecular formula C21H15ClF3NO2 [1] [2]. The compound demonstrates exceptional selectivity for phosphodiesterase 4D isoforms, exhibiting inhibitory concentration 50 values of 7.8 ± 1.8 nanomolar against human phosphodiesterase 4D7 and 7.4 ± 2.0 nanomolar against phosphodiesterase 4D3, while displaying 16-fold reduced potency against the monomeric phosphodiesterase 4D2 form [3] [4].
The primary mechanism through which zatolmilast modulates cyclic adenosine monophosphate signaling involves the selective inhibition of cyclic adenosine monophosphate hydrolysis by targeting the dimeric, activated forms of phosphodiesterase 4D [3] [5]. This selective inhibition exploits a critical amino acid difference in the upstream conserved region 2 domain, where phosphodiesterase 4D contains a phenylalanine residue that is uniquely present in primates, contrasting with the tyrosine residue found in phosphodiesterase 4A, 4B, and 4C subtypes [6] [7]. The allosteric binding mechanism involves the capture of the upstream conserved region 2 regulatory helix in a trans-configuration across the active site, thereby blocking cyclic adenosine monophosphate access to the catalytic domain [5] [7].
Experimental investigations using humanized phosphodiesterase 4D mice have demonstrated that zatolmilast treatment results in significant elevation of brain cyclic adenosine monophosphate levels [3] [4]. These increases in cyclic adenosine monophosphate concentration subsequently activate protein kinase A, leading to enhanced phosphorylation of the cAMP response element-binding protein at serine 133 [8] [9]. The phosphorylated cAMP response element-binding protein then functions as a transcriptional activator, binding to cAMP response elements in promoter regions of target genes and initiating the transcription of cyclic adenosine monophosphate-responsive genes [10] [11].
Research utilizing phosphodiesterase 4D knockout mouse embryonic fibroblasts has revealed that phosphodiesterase 4D plays a critical role in shaping the kinetics of cyclic adenosine monophosphate accumulation following beta-2 adrenergic receptor stimulation [8]. In the absence of phosphodiesterase 4D, both cyclic adenosine monophosphate accumulation and cAMP response element-binding protein phosphorylation demonstrate markedly enhanced magnitude and delayed return to basal levels compared to wild-type controls [8]. This regulatory mechanism involves a protein kinase A-mediated negative feedback loop whereby elevated cyclic adenosine monophosphate levels lead to protein kinase A activation, which subsequently phosphorylates and activates phosphodiesterase 4D, creating a homeostatic control system for cyclic adenosine monophosphate signaling [8] [12].
The temporal dynamics of cyclic adenosine monophosphate signaling modulation by zatolmilast involve both immediate and sustained effects on neuronal networks [6]. Acute administration of zatolmilast in humanized phosphodiesterase 4D mice produces rapid elevation of hippocampal cyclic adenosine monophosphate levels, which correlates with enhanced long-term potentiation in hippocampal slice preparations [6]. These electrophysiological changes demonstrate that zatolmilast-mediated phosphodiesterase 4D inhibition directly impacts synaptic transmission efficiency and neuronal excitability through cyclic adenosine monophosphate-dependent mechanisms [6] [13].
Signaling Component | Effect of Zatolmilast Treatment | Molecular Mechanism | Experimental Evidence |
---|---|---|---|
Cyclic adenosine monophosphate levels | Elevated brain concentrations | Reduced phosphodiesterase 4D-mediated hydrolysis | Humanized phosphodiesterase 4D mice studies [3] [4] |
Protein kinase A activation | Enhanced kinase activity | Cyclic adenosine monophosphate-dependent activation | Protein kinase A inhibitor H89 blocks effects [8] [13] |
cAMP response element-binding protein phosphorylation | Increased phosphorylated cAMP response element-binding protein/cAMP response element-binding protein ratio | Protein kinase A-mediated serine 133 phosphorylation | Western blotting analysis [8] [9] [14] |
Transcriptional activation | Upregulated cAMP response element-binding protein-dependent genes | Phosphorylated cAMP response element-binding protein promoter binding | Transcriptional activity assays [10] [11] |
Long-term potentiation | Facilitated hippocampal synaptic plasticity | Enhanced synaptic transmission efficiency | Electrophysiological recordings [3] [4] [6] |
The upregulation of brain-derived neurotrophic factor represents a critical downstream consequence of zatolmilast-mediated phosphodiesterase 4D inhibition, occurring through a well-characterized molecular cascade involving cyclic adenosine monophosphate elevation and cAMP response element-binding protein activation [15] [16] [14]. Brain-derived neurotrophic factor, a member of the neurotrophin family, plays essential roles in neuronal survival, differentiation, and synaptic plasticity, making its regulation a key mechanism underlying the cognitive-enhancing effects of zatolmilast [16] [13].
The molecular pathway linking phosphodiesterase 4D inhibition to brain-derived neurotrophic factor upregulation begins with the allosteric binding of zatolmilast to the primate-specific upstream conserved region 2 domain of phosphodiesterase 4D [3] [5] [6]. This binding event stabilizes the upstream conserved region 2 helix in a closed conformation over the catalytic site, preventing cyclic adenosine monophosphate access and thereby reducing the rate of cyclic adenosine monophosphate hydrolysis [5] [7]. The resulting elevation in cellular cyclic adenosine monophosphate concentrations activates protein kinase A, which subsequently phosphorylates cAMP response element-binding protein at serine 133 [8] [9] [14].
Experimental evidence from multiple research paradigms demonstrates that phosphodiesterase 4D inhibition leads to robust increases in brain-derived neurotrophic factor expression across various brain regions [15] [16] [14]. Studies utilizing phosphodiesterase 4D knockdown in the prefrontal cortex have shown significant increases in brain-derived neurotrophic factor protein levels, effects that are blocked by pretreatment with the protein kinase A inhibitor H89, confirming the dependence on protein kinase A signaling [14] [13]. Similarly, investigations using the humanized phosphodiesterase 4D mouse model have demonstrated that zatolmilast administration results in dose-dependent increases in hippocampal brain-derived neurotrophic factor expression [6] [13].
The transcriptional regulation of brain-derived neurotrophic factor by phosphorylated cAMP response element-binding protein involves the binding of this transcription factor to cAMP response elements located within the brain-derived neurotrophic factor gene promoter [15] [16]. Multiple brain-derived neurotrophic factor promoters contain functional cAMP response elements, allowing for robust transcriptional activation in response to elevated phosphorylated cAMP response element-binding protein levels [15] [14]. This transcriptional mechanism enables sustained increases in brain-derived neurotrophic factor messenger ribonucleic acid and subsequent protein synthesis, contributing to the long-lasting effects of zatolmilast on neuronal function [16] [14] [13].
Research investigating the functional consequences of zatolmilast-induced brain-derived neurotrophic factor upregulation has revealed significant impacts on neurogenesis and synaptic plasticity [9] [16]. Studies using bromodeoxyuridine labeling to assess neurogenesis have demonstrated that phosphodiesterase 4D inhibition increases the number of newly generated neurons in the hippocampal dentate gyrus, an effect associated with enhanced brain-derived neurotrophic factor expression [9] [16]. The neurogenic effects of phosphodiesterase 4D inhibition appear to be mediated through brain-derived neurotrophic factor signaling via its high-affinity receptor tropomyosin receptor kinase B, as these effects are blocked by tropomyosin receptor kinase B antagonists [16].
The temporal dynamics of brain-derived neurotrophic factor upregulation following zatolmilast treatment exhibit both acute and sustained phases [16] [14] [13]. Acute treatment with zatolmilast produces rapid increases in phosphorylated cAMP response element-binding protein levels within hours, followed by elevated brain-derived neurotrophic factor messenger ribonucleic acid expression and subsequent protein accumulation over days to weeks [14] [13]. This temporal pattern supports the hypothesis that brain-derived neurotrophic factor upregulation contributes to both the immediate and long-term cognitive benefits observed with zatolmilast treatment [16] [13].
Mechanism | Molecular Pathway | Research Findings | Experimental Model |
---|---|---|---|
Phosphodiesterase 4D allosteric inhibition | Upstream conserved region 2 domain closure reduces cyclic adenosine monophosphate hydrolysis | Zatolmilast binds primate-specific phosphodiesterase 4D upstream conserved region 2 [3] [5] [6] | Humanized phosphodiesterase 4D mice |
Cyclic adenosine monophosphate elevation | Decreased degradation increases cellular cyclic adenosine monophosphate | Dose-dependent cyclic adenosine monophosphate elevation in brain tissue [3] [4] [8] | Brain tissue analysis |
Protein kinase A activation | Cyclic adenosine monophosphate activates protein kinase A-mediated phosphorylation | H89 protein kinase A inhibitor blocks brain-derived neurotrophic factor upregulation [14] [13] | Pharmacological validation |
cAMP response element-binding protein phosphorylation | Protein kinase A phosphorylates cAMP response element-binding protein at serine 133 | Increased phosphorylated cAMP response element-binding protein/cAMP response element-binding protein ratio [8] [9] [14] | Western blotting analysis |
Brain-derived neurotrophic factor transcription | Phosphorylated cAMP response element-binding protein binds brain-derived neurotrophic factor promoter | Elevated brain-derived neurotrophic factor messenger ribonucleic acid levels in hippocampus [15] [16] [14] | Quantitative polymerase chain reaction |
Neurotrophin signaling | Brain-derived neurotrophic factor activates tropomyosin receptor kinase B receptors | Enhanced synaptic transmission and neuroplasticity [16] [6] [13] | Electrophysiology studies |
Zatolmilast-mediated enhancement of synaptic plasticity through dendritic spine remodeling represents a fundamental mechanism underlying its cognitive-enhancing properties, involving complex molecular cascades that regulate the structural and functional properties of synaptic connections [17] [13] [18]. Dendritic spines, the primary sites of excitatory synaptic input in the central nervous system, undergo dynamic structural modifications in response to phosphodiesterase 4D inhibition, leading to enhanced synaptic strength and connectivity [19] [13].
The molecular mechanisms governing dendritic spine remodeling following zatolmilast treatment involve cyclic adenosine monophosphate-dependent activation of protein kinase A and subsequent phosphorylation of multiple downstream targets involved in cytoskeletal regulation [17] [13]. Research utilizing phosphodiesterase 4D knockdown approaches has demonstrated that reduction of phosphodiesterase 4D activity leads to significant increases in the density of mature dendritic spines in hippocampal and cortical regions [17] [9]. These structural changes are accompanied by alterations in spine morphology, with enhanced formation of mushroom-type spines that are associated with stronger and more stable synaptic connections [13] [20].
Experimental investigations using humanized phosphodiesterase 4D mice have provided detailed insights into the temporal and spatial dynamics of spine remodeling induced by zatolmilast [6] [13]. Studies employing high-resolution imaging techniques have shown that zatolmilast treatment produces dose-dependent increases in dendritic spine density within days of administration, with effects persisting for weeks following treatment cessation [13]. The specificity of these effects for phosphodiesterase 4D is demonstrated by the observation that zatolmilast shows 100-fold greater potency in humanized phosphodiesterase 4D mice compared to wild-type controls, confirming target engagement [6].
The relationship between dendritic spine remodeling and functional synaptic plasticity has been extensively characterized through electrophysiological studies examining long-term potentiation in hippocampal slice preparations [6] [13]. Zatolmilast treatment enhances both the induction and maintenance phases of long-term potentiation, with effects correlating with increased dendritic spine density and enhanced expression of postsynaptic density proteins [6] [13]. These functional changes are accompanied by increased expression of synaptic proteins including synaptophysin and postsynaptic density protein 95, indicating coordinated pre- and postsynaptic modifications [13].
Research investigating the molecular mechanisms underlying spine remodeling has identified critical roles for cAMP response element-binding protein-mediated transcription of genes involved in cytoskeletal regulation and synaptic function [14] [13]. Phosphodiesterase 4D knockdown in the prefrontal cortex increases expression of genes encoding actin-binding proteins and regulators of spine morphology, effects that are dependent on cAMP response element-binding protein activation [14]. Additionally, zatolmilast treatment enhances the expression of brain-derived neurotrophic factor, which acts as a potent regulator of dendritic spine formation and maturation through its effects on tropomyosin receptor kinase B signaling [16] [13].
The therapeutic relevance of zatolmilast-induced spine remodeling is demonstrated through studies in disease models characterized by dendritic spine pathology [13] [20]. In models of amyloid beta-induced synaptic dysfunction, zatolmilast treatment prevents the loss of dendritic spines and preserves synaptic protein expression through cyclic adenosine monophosphate-dependent mechanisms [13]. These protective effects are blocked by protein kinase A inhibition, confirming the dependence on cyclic adenosine monophosphate signaling pathways [13].
The specificity of dendritic spine effects for different phosphodiesterase 4 subtypes has been investigated through comparative studies using subtype-selective inhibitors [17] [21]. Research comparing phosphodiesterase 4B and phosphodiesterase 4D selective inhibitors has revealed distinct functional profiles, with phosphodiesterase 4D inhibition specifically promoting cognitive enhancement and spine remodeling, while phosphodiesterase 4B inhibition primarily affects emotional behaviors [21]. This subtype specificity supports the therapeutic rationale for selective phosphodiesterase 4D inhibition as a strategy for cognitive enhancement [21] [22].
Structural Parameter | Effect of Zatolmilast | Underlying Mechanism | Measurement Technique |
---|---|---|---|
Spine density | Increased mature spine density [17] [13] [18] | Cyclic adenosine monophosphate/protein kinase A-dependent formation | Fluorescent imaging and quantification |
Spine morphology | Enhanced mushroom spine formation [20] [13] | Actin cytoskeleton reorganization | Golgi staining and morphometric analysis |
Dendritic complexity | Improved dendritic arborization [14] [13] [18] | cAMP response element-binding protein-mediated growth gene expression | Sholl analysis and dendritic tracing |
Synaptic proteins | Upregulated synaptophysin and postsynaptic density protein 95 [13] [18] | Protein kinase A-dependent protein synthesis | Western blotting and immunofluorescence |
Spine stability | Promoted spine stabilization [6] [17] [13] | Activity-dependent structural consolidation | Time-lapse spine imaging |
Synaptic strength | Enhanced long-term potentiation [6] [13] | Increased synaptic transmission efficiency | Electrophysiological recordings |